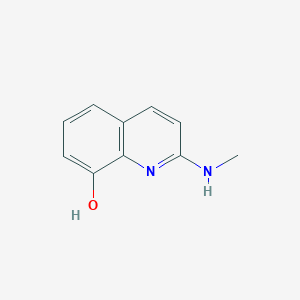

2-(Methylamino)quinolin-8-ol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(methylamino)quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-11-9-6-5-7-3-2-4-8(13)10(7)12-9/h2-6,13H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYZXLIEDQJISL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(C=CC=C2O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30362502 | |

| Record name | 2-(methylamino)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70125-17-6 | |

| Record name | 2-(Methylamino)-8-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70125-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(methylamino)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance Within the 8 Hydroxyquinoline Compound Class for Academic Inquiry

The 8-hydroxyquinoline (B1678124) (8HQ) scaffold is a privileged structure in medicinal chemistry and materials science due to its potent metal-chelating properties. dovepress.comtandfonline.com The hydroxyl group at the C-8 position and the nitrogen atom in the quinoline (B57606) ring create a bidentate chelation site, allowing for the formation of stable complexes with a variety of metal ions. dovepress.comtandfonline.comchemjournal.kz This ability to bind metal ions is central to the biological activities and material properties of many 8HQ derivatives. dovepress.comnih.gov

The introduction of a methylamino group at the C-2 position, as seen in 2-(Methylamino)quinolin-8-ol, significantly modifies the electronic and steric properties of the parent 8HQ molecule. This substitution can influence the compound's metal-binding affinity, selectivity, and the properties of the resulting metal complexes. sphinxsai.com The methylamino group, being an electron-donating group, can enhance the electron density of the quinoline ring system, potentially altering its reactivity and photophysical characteristics. evitachem.com

Furthermore, the presence of the methylamino group introduces an additional site for hydrogen bonding and other non-covalent interactions, which can be crucial for molecular recognition and biological activity. Research into derivatives of 8-hydroxyquinoline has shown that substitutions on the quinoline ring can lead to compounds with a wide array of applications, including as anticancer, antineurodegenerative, and antimicrobial agents. tandfonline.comnih.govorientjchem.org For instance, derivatives of 8HQ have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's by modulating metal ion homeostasis. tandfonline.com The unique structural features of this compound, therefore, make it a valuable subject for academic inquiry within the 8-hydroxyquinoline class, offering possibilities for the development of new therapeutic agents, fluorescent sensors, and functional materials. nih.govacs.org

Historical Trajectory of Quinoline Derivatives in Scientific Discovery and Their Relevance to 2 Methylamino Quinolin 8 Ol

Direct Synthetic Approaches to this compound

Direct synthesis of this compound can be achieved through a few key pathways. One common method involves the reaction of 2-chloro-8-hydroxyquinoline with methylamine (B109427). nih.gov This nucleophilic aromatic substitution (SNAr) reaction is a straightforward approach to introduce the methylamino group at the C-2 position of the quinoline ring. The reactivity of the 2-chloro substituent is enhanced by the electron-withdrawing nature of the quinoline nitrogen, facilitating the substitution.

Another approach involves the amination of 8-hydroxyquinoline N-oxide. rsc.orgmdpi.com The N-oxide functionality activates the C-2 position for nucleophilic attack. Treatment of 8-hydroxyquinoline N-oxide with an aminating agent can introduce an amino group, which can then be methylated in a subsequent step. For instance, a direct metal-free C2-H functionalization of quinoline N-oxides has been developed, allowing for a highly selective amination with various amines, including methylamine, in the presence of diethyl H-phosphonate and potassium carbonate. rsc.org

A multi-component reaction, such as the Ugi reaction, can also be adapted for the synthesis of 2-aminoquinoline (B145021) derivatives. acs.org By replacing the carboxylic acid component with a quinoline N-oxide, a four-component reaction with an aldehyde, an amine, and an isocyanide can furnish C2-amino amides of quinoline. acs.org

Modified Mannich Reaction Pathways for the Introduction of Aminomethyl Groups to 8-Hydroxyquinoline Scaffolds

The Mannich reaction is a versatile and easily implementable method for the aminomethylation of active hydrogen-containing compounds, including 8-hydroxyquinoline (8-HQ). nih.govcapes.gov.brmdpi.com In the context of 8-HQ, the reaction typically occurs at the C-7 position due to the directing effect of the C-8 hydroxyl group. mdpi.comnih.gov However, modifications and specific substrates can lead to functionalization at other positions. The classic Mannich reaction involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and the active hydrogen compound (8-HQ). nih.govcapes.gov.brmdpi.com

While the direct introduction of a methylamino group at the C-2 position via a standard Mannich reaction on the 8-HQ core is not the primary outcome, this reaction is crucial for synthesizing a vast library of aminomethylated 8-HQ analogues. mdpi.comacs.orgresearchgate.net These reactions are typically carried out under mild conditions, for example, by refluxing the reactants in ethanol. mdpi.com The resulting Mannich bases, with the aminomethyl group at C-7, can then be further modified.

The Betti reaction, a variation of the Mannich reaction, utilizes an aldehyde, a primary amine, and a phenol (B47542) or naphthol analogue like 8-HQ to create a new chiral center. mdpi.comnih.gov This reaction has been employed to generate diverse libraries of 8-HQ derivatives. mdpi.com

Nucleophilic Aromatic Substitution (SNAr) Procedures for Quinoline Ring Functionalization at Position 2

Nucleophilic aromatic substitution (SNAr) is a key strategy for functionalizing the quinoline ring at the C-2 position, particularly when a suitable leaving group is present. The chlorine atom in 2-chloroquinolines is susceptible to displacement by nucleophiles. rsc.org

The synthesis of this compound can be effectively achieved by reacting 2-chloro-8-hydroxyquinoline with methylamine. nih.gov A general procedure for this type of SNAr reaction involves treating the 2-chloro-8-hydroxyquinoline derivative with a solution of methylamine in a solvent like tetrahydrofuran (B95107) (THF). nih.gov For instance, the synthesis of 5-((4-chloroindolin-1-yl)sulfonyl)-2-(methylamino)quinolin-8-ol was accomplished using a 2 M solution of methylamine in THF, resulting in a 61% yield after purification. nih.gov

The presence of activating groups, such as a nitro group, can further facilitate SNAr reactions on the quinoline ring. nih.gov In nitroquinolines, nucleophilic attack is highly favored at positions ortho or para to the nitro group. nih.gov While this is more commonly exploited for other positions, the underlying principle of activating the ring towards nucleophilic attack is relevant.

The table below provides examples of SNAr reactions on 2-chloroquinoline (B121035) derivatives.

| Starting Material | Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2,5,7-Trichloro-8-hydroxyquinoline | Methylamine | 5,7-dichloro-2-methylamino-8-hydroxyquinoline | Not specified | google.com |

| 5-((4-chloroindolin-1-yl)sulfonyl)-2-chloroquinolin-8-ol | Methylamine | 5-((4-chloroindolin-1-yl)sulfonyl)-2-(methylamino)quinolin-8-ol | 61 | nih.gov |

Strategies for Diversification and Derivatization at the 2-Position and Other Ring Positions

The 8-hydroxyquinoline scaffold offers multiple positions for diversification, allowing for the fine-tuning of its chemical and biological properties. mdpi.com

At the 2-Position: Beyond the introduction of a methylamino group, the C-2 position can be functionalized with various other groups. For example, 2-chloro-8-hydroxyquinoline can react with different primary and secondary amines to generate a library of 2-amino-8-hydroxyquinoline derivatives. scielo.br Hydrazones of 8-hydroxyquinoline at the C-2 position have also been synthesized and evaluated for their biological activities. researchgate.net Furthermore, C-H activation strategies have enabled the introduction of aryl, alkyl, and other functional groups at the C-2 position, often starting from quinoline N-oxides. mdpi.comrsc.org

At Other Ring Positions:

C-5 and C-7 Positions: These positions are readily susceptible to electrophilic aromatic substitution and Mannich-type reactions due to the activating effect of the 8-hydroxyl group. mdpi.comnih.gov Halogenation, nitration, and sulfonation are common modifications at the C-5 and C-7 positions. nih.govacs.org Aminomethyl groups can also be introduced at the C-5 position. researchgate.netsphinxsai.comrsc.org

C-4 Position: Functionalization at the C-4 position can also be achieved. For instance, derivatives with substituents at C-4 have been synthesized to explore their properties. mdpi.com

Hydroxyl Group at C-8: The phenolic hydroxyl group can be alkylated or otherwise modified. For example, reaction of 2-iodo-quinolin-8-ol with 2-bromopropane (B125204) yields 2-iodo-8-isopropoxyquinoline. google.com

The following table summarizes various diversification strategies for the 8-hydroxyquinoline scaffold.

| Position(s) | Reaction Type | Introduced Group/Modification | Reference |

|---|---|---|---|

| 2 | SNAr | Various amines | scielo.br |

| 2 | Condensation | Hydrazones | researchgate.net |

| 5, 7 | Mannich Reaction | Aminomethyl groups | mdpi.comnih.gov |

| 5, 7 | Halogenation | Chloro, Bromo | mdpi.comacs.org |

| 5 | Aminomethylation | Aminomethyl groups | researchgate.netsphinxsai.comrsc.org |

| 8 | Alkylation | Isopropoxy | google.com |

Comparative Analysis of Synthetic Efficiency and Yields in the Context of this compound Analogues

Nucleophilic Aromatic Substitution (SNAr): This method is generally efficient and high-yielding for the synthesis of 2-amino substituted quinolines when the corresponding 2-haloquinoline is available. Yields can be moderate to good, as seen in the synthesis of a sulfonamide derivative with a 61% yield. nih.gov The reaction conditions are typically straightforward.

Mannich Reaction: The Mannich reaction is highly efficient for introducing aminomethyl groups, primarily at the C-7 position of 8-hydroxyquinoline. mdpi.com While it doesn't directly yield 2-substituted products, it is a robust method for creating a diverse range of analogues that can be further modified. Yields for Mannich reactions on 8-hydroxyquinoline derivatives can vary widely but are often synthetically useful.

C-H Functionalization of N-Oxides: Direct C-H amination of quinoline N-oxides presents an atom-economical approach. rsc.org This method avoids the pre-installation of a leaving group at the C-2 position. The reported metal-free methodology shows good selectivity and can be performed under mild, room temperature conditions. rsc.org

Multi-component Reactions (e.g., Ugi): These reactions offer a rapid way to build molecular complexity in a single step. acs.org The N-oxide-induced Ugi reaction provides a novel route to C2-amino amides of quinoline, though the yields for specific analogues would need to be optimized. acs.org

In comparing these methods for the specific synthesis of this compound analogues, SNAr from 2-chloro-8-hydroxyquinoline is often the most direct and predictable route. However, for broader library synthesis and the exploration of novel chemical space, methods like the Mannich reaction and C-H functionalization of N-oxides offer significant advantages in terms of diversity and atom economy, respectively. The efficiency of each route is highly dependent on the specific substrate and reaction conditions employed.

Coordination Chemistry and Metal Ion Complexation of 2 Methylamino Quinolin 8 Ol Derivatives

Fundamental Principles Governing Metal Chelation by 8-Hydroxyquinoline (B1678124) Ligands

8-Hydroxyquinoline (8-HQ), also known as oxine, is a classic bidentate chelating agent. scirp.org Its ability to form stable complexes with a vast number of metal ions is rooted in its molecular structure. The molecule possesses a phenolic hydroxyl (-OH) group at the 8-position and a nitrogen atom within the quinoline (B57606) aromatic ring. scirp.org These two groups are perfectly positioned to form a stable five-membered ring with a central metal ion upon coordination. nih.gov

The chelation process involves two key steps:

Deprotonation: The phenolic hydroxyl group is acidic and loses its proton upon interaction with a metal ion. This creates an anionic oxygen donor.

Coordination: The negatively charged oxygen atom and the lone pair of electrons on the pyridine (B92270) nitrogen atom simultaneously bind to the metal center.

This dual binding, characteristic of chelation, results in a significant increase in the stability of the complex compared to coordination with two separate monodentate ligands, an effect known as the "chelate effect." The potent metal-binding capacity of the 8-hydroxyquinoline scaffold is the foundation for the biological and chemical activities of its many derivatives. nih.gov

Formation of Stable Metal Complexes with Transition and Main Group Metals

Derivatives of 8-hydroxyquinoline, including 2-(Methylamino)quinolin-8-ol, readily form stable complexes with a wide array of both transition and main group metals. The stoichiometry of these complexes is primarily dictated by the charge and coordination number of the metal ion.

For divalent metal ions (M²⁺), such as Cu(II), Ni(II), and Zn(II), 1:2 (metal-to-ligand) complexes are typically formed. scirp.org In these cases, two deprotonated ligand molecules neutralize the +2 charge of the metal ion, resulting in a neutral complex, ML₂. Depending on the metal ion, these complexes can adopt different geometries, such as square-planar or octahedral. scirp.org Octahedral geometries are often achieved by the coordination of two additional water molecules. scirp.org

For trivalent metal ions (M³⁺), such as Al(III), Fe(III), and Cr(III), 1:3 complexes (ML₃) are common. mdpi.comscispace.com Three anionic ligands are required to satisfy the charge of the metal ion, again forming a neutral complex. These complexes typically exhibit a six-coordinate octahedral geometry. mdpi.com The ease of preparation and chemical modification of the 8-HQ scaffold allows for the construction of complexes with desired structures and properties. mdpi.comrroij.com

Spectroscopic Investigations of Metal-Ligand Interactions in this compound Complexes

While specific spectroscopic data for this compound complexes are not extensively detailed in the literature, the characteristic changes upon complexation are well-documented for the 8-hydroxyquinoline family and can be reliably inferred. Spectroscopic methods such as FTIR, UV-Vis, and fluorescence spectroscopy are invaluable for confirming chelation and elucidating the nature of metal-ligand interactions.

FTIR Spectroscopy: Infrared spectroscopy provides direct evidence of coordination. The broad O-H stretching band of the free ligand disappears upon deprotonation and complexation. ajchem-a.com Furthermore, shifts in the vibrational frequencies of the C=N and C-O bonds within the quinoline ring indicate the participation of the nitrogen and oxygen atoms in the coordinate bonds. ajchem-a.com

UV-Visible Absorption Spectroscopy: The electronic spectra of 8-hydroxyquinoline derivatives are characterized by π→π* and n→π* transitions. acs.org Upon complexation with a metal ion, these absorption bands typically shift in wavelength (either a hypsochromic/blue shift or a bathochromic/red shift), confirming the interaction between the metal's orbitals and the ligand's electronic system. mdpi.comacs.org

Fluorescence Spectroscopy: One of the most significant properties of 8-hydroxyquinoline and its derivatives is the change in their fluorescence upon metal chelation. While the free ligand is often weakly fluorescent, its complexes with many metal ions, particularly diamagnetic ions like Al³⁺, Zn²⁺, and Mg²⁺, exhibit strong fluorescence. rroij.com This enhancement is largely attributed to the increased rigidity of the molecular structure upon chelation, which reduces non-radiative decay pathways. scispace.com The emission properties can be tuned by the choice of both the metal ion and the substituents on the ligand. rroij.com

| Complex | Technique | Observed Changes Upon Complexation | Reference |

|---|---|---|---|

| Cr(III) with 2-substituted 8-HQ | UV-Vis | Significant shifts in absorption maxima compared to free ligand. | mdpi.comnih.gov |

| Cr(III) with 2-substituted 8-HQ | Fluorescence | Complete quenching of ligand fluorescence in DMF solution. | nih.gov |

| Ag(I) with 8-HQ | FTIR | Disappearance of O-H band; shift in C=N and C-N bands. | ajchem-a.com |

| Cu(II), Ni(II), Co(II) with 8-HQ | UV-Vis | Shifts in n→π* and π→π* transition bands in various solvents. | scirp.org |

Influence of the 2-(Methylamino) Substituent on Coordination Geometry and Metal Affinity

The substituent at the 2-position of the 8-hydroxyquinoline ring—directly adjacent to the coordinating nitrogen atom—exerts a profound influence on the ligand's coordination properties through a combination of steric and electronic effects.

Steric Influence: The 2-(methylamino) group introduces steric bulk near the metal-binding site. This steric hindrance can affect the stability, coordination number, and geometry of the resulting metal complexes. cdnsciencepub.com In ligands with bulky 2-substituents, the formation of traditional octahedral complexes (e.g., ML₃ or ML₂(H₂O)₂) can be disfavored due to clashes between the substituent and other coordinated ligands. cdnsciencepub.com This can lead to the formation of complexes with lower coordination numbers or distorted geometries, such as tetrahedral. cdnsciencepub.com One study on a 2-substituted 8-HQ derivative noted that strong steric interaction with coordinated water molecules led to a distortion from square-planar toward tetrahedral geometry for the mono-ligand complex. cdnsciencepub.com This steric strain can also lead to unusual thermodynamic properties, such as the second stepwise formation constant (K₂) being larger than the first (K₁). cdnsciencepub.com

Therefore, for this compound, a balance between the stabilizing electronic effect of the electron-donating amino group and the potentially destabilizing steric hindrance it creates will dictate the ultimate structure and stability of its metal complexes.

Supramolecular Architectures and Metal-Mediated Self-Assembly Involving Quinolin-8-ol Derivatives

Beyond the formation of discrete mononuclear complexes, 8-hydroxyquinolinate-based metal complexes serve as excellent building blocks for the construction of more complex, ordered supramolecular structures. mdpi.com The self-assembly of these building blocks is guided by a variety of non-covalent interactions, leading to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. mdpi.comnih.gov

The key interactions driving this self-assembly include:

π–π Stacking: The planar, aromatic nature of the quinoline rings facilitates attractive stacking interactions between adjacent complex units. mdpi.comnih.gov

Hydrogen Bonding: If the complexes contain coordinated water molecules or if the substituents on the ligand have hydrogen bond donor/acceptor sites, these can direct the formation of extended networks. nih.gov

C-H···π Interactions: Hydrogen atoms attached to the periphery of the ligands can interact with the electron-rich π systems of neighboring complexes, further stabilizing the supramolecular architecture. nih.govnih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Methylamino Quinolin 8 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. ethernet.edu.etyoutube.com For 2-(Methylamino)quinolin-8-ol, ¹H and ¹³C NMR spectra provide definitive evidence of its constitution by mapping the chemical environment of each proton and carbon atom.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons on the quinoline (B57606) core, the N-H proton of the methylamino group, the methyl protons, and the O-H proton of the hydroxyl group. The chemical shifts (δ) and spin-spin coupling patterns are diagnostic. For instance, the protons on the heterocyclic ring and the benzene (B151609) ring portion of the quinoline system would appear in the aromatic region, with their specific coupling constants revealing their connectivity. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are employed to establish the connectivity between protons within the spin systems of the quinoline rings. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom, confirming the carbon skeleton. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. Advanced 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate directly bonded protons and carbons (HSQC) and to establish long-range (2-3 bond) H-C connectivities (HMBC), which is essential for assembling the complete molecular structure. core.ac.uk

Conformational analysis, which studies the spatial arrangement of atoms, can also be investigated using NMR. nih.govauremn.org.br For this compound, this involves analyzing the rotational freedom around the C2-N bond. Variations in temperature and solvent during NMR experiments can provide information on the rotational barriers and the relative populations of different conformers. nih.gov Stereoelectronic interactions, such as intramolecular hydrogen bonding between the 8-hydroxyl group and the quinoline nitrogen, play a significant role in stabilizing a specific planar conformation, which can be inferred from the chemical shifts and coupling constants. auremn.org.br

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on the structure and typical ranges for quinoline derivatives. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 / C3 | 6.5 - 6.8 | 108 - 112 |

| H4 / C4 | 7.8 - 8.1 | 135 - 138 |

| H5 / C5 | 7.2 - 7.4 | 127 - 130 |

| H6 / C6 | 7.0 - 7.2 | 117 - 120 |

| H7 / C7 | 6.8 - 7.0 | 110 - 113 |

| C2 | - | 155 - 158 |

| C8 | - | 150 - 153 |

| C4a | - | 138 - 141 |

| C8a | - | 128 - 131 |

| -NH- | 5.0 - 6.0 (broad) | - |

| -OH | 9.0 - 10.0 (broad) | - |

| -CH₃ | 3.0 - 3.2 | 30 - 35 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. ksu.edu.sa These methods are complementary; IR spectroscopy measures the absorption of infrared radiation due to vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy detects vibrations that lead to a change in molecular polarizability. libretexts.org

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its functional groups. Key vibrational modes include:

O-H Stretching: A broad band typically in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group, likely broadened by intramolecular hydrogen bonding to the quinoline nitrogen.

N-H Stretching: A moderate to sharp band around 3300-3500 cm⁻¹ for the secondary amine.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

C=C and C=N Stretching: Vibrations associated with the quinoline aromatic ring system are expected in the 1500-1650 cm⁻¹ region.

C-O and C-N Stretching: These bands are typically found in the 1000-1300 cm⁻¹ fingerprint region.

Raman spectroscopy is particularly sensitive to the vibrations of the non-polar, homo-nuclear bonds of the quinoline ring system (C=C), providing complementary information to the IR spectrum. ksu.edu.sa Analysis of these vibrational modes confirms the presence of the key functional groups and provides insight into the bonding environment within the molecule.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Description |

| O-H Stretch | IR | 3200 - 3600 (broad) | Hydroxyl group, hydrogen-bonded |

| N-H Stretch | IR | 3300 - 3500 | Secondary amine |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Quinoline ring C-H bonds |

| Aliphatic C-H Stretch | IR, Raman | 2850 - 2960 | Methyl group C-H bonds |

| C=C / C=N Stretch | IR, Raman | 1500 - 1650 | Aromatic ring skeletal vibrations |

| C-O Stretch | IR | 1200 - 1300 | Phenolic C-O bond |

| C-N Stretch | IR | 1180 - 1280 | Amine C-N bond |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption maxima (λmax) that correspond to the energy required to promote electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of this compound is dominated by transitions associated with its extended π-conjugated system. Typically, two main absorption bands are observed for 8-hydroxyquinoline (B1678124) derivatives. walisongo.ac.id

π → π Transitions:* These are high-energy, high-intensity absorptions, usually appearing at shorter wavelengths (e.g., 250-340 nm), corresponding to the excitation of electrons within the aromatic quinoline system. walisongo.ac.id

n → π Transitions:* These are lower-energy, lower-intensity transitions involving the promotion of a non-bonding electron (from the nitrogen or oxygen heteroatoms) to an anti-bonding π* orbital. These bands typically appear at longer wavelengths.

The position and intensity of these bands are sensitive to the solvent environment, a phenomenon known as solvatochromism. walisongo.ac.id This sensitivity can provide information about the nature of the electronic transitions and the molecule's interaction with its surroundings.

Table 3: Typical UV-Vis Absorption Data for 8-Hydroxyquinoline Derivatives

| Electronic Transition | Typical λmax Range (nm) | Molar Absorptivity (ε) | Description |

| π → π | 250 - 340 | High | Associated with the benzenoid and pyridine (B92270) rings of the quinoline system. walisongo.ac.id |

| n → π | > 350 | Low to Moderate | Involves non-bonding electrons on N and O atoms. |

Fluorescence and Photophysical Property Investigations

This compound, like many 8-hydroxyquinoline derivatives, exhibits interesting photophysical properties, making it a subject of fluorescence studies. Its emission characteristics are governed by complex excited-state processes.

A key feature of 8-hydroxyquinoline (8-HQ) and its derivatives is the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT). doaj.orgnih.gov In the ground state, the molecule exists predominantly in its enol form. Upon photoexcitation, a proton is rapidly transferred from the hydroxyl (-OH) group to the quinoline nitrogen atom, generating an excited-state keto tautomer (zwitterion). nih.govacs.org This process is facilitated by the pre-existing intramolecular hydrogen bond that forms a five-membered ring. nih.govacs.org The ESIPT process is a primary de-excitation pathway, which often results in weak intrinsic fluorescence for the 8-HQ molecule itself. ou.ac.lk The efficiency of ESIPT can be influenced by substituents on the quinoline ring, which can alter the hydrogen bond strength. doaj.org

8-Hydroxyquinoline derivatives are well-known for their ability to chelate metal ions, a property that is often coupled with a significant change in their fluorescence properties. nih.gov This is the basis for their application as fluorescent chemosensors. When this compound binds to a metal ion like zinc(II), the proton of the hydroxyl group is displaced, and a stable chelate complex is formed. nih.gov This coordination with the metal ion blocks the ESIPT pathway, as the mobile proton is no longer available. nih.govacs.org The inhibition of this non-radiative decay channel leads to a dramatic increase in fluorescence emission, a mechanism known as Chelation-Enhanced Fluorescence (CHEF). nih.govnih.gov The resulting metal complex is more rigid and exhibits strong fluorescence, providing a "turn-on" signal for the detection of the metal ion. acs.org

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. fiveable.me For 8-hydroxyquinoline derivatives, quenching can occur through several mechanisms. Static quenching involves the formation of a non-fluorescent complex between the fluorophore and a quencher molecule in the ground state. fiveable.menih.gov Dynamic quenching occurs when the excited fluorophore is deactivated upon collision with a quencher. fiveable.me

These quenching mechanisms can be exploited for sensing applications. For example, the fluorescence of a metal complex of this compound could be selectively quenched by certain anions or other molecules. Paramagnetic metal ions, such as Cu²⁺ or Fe³⁺, are known to quench fluorescence through electron or energy transfer processes. ou.ac.lk By designing systems where the target analyte induces quenching, "turn-off" fluorescent sensors can be developed. The relationship between fluorescence intensity and quencher concentration is often described by the Stern-Volmer equation, which can help elucidate the underlying quenching mechanism. nih.gov

Table 4: Summary of Photophysical Processes

| Process | Description | Effect on Fluorescence | Application |

| ESIPT | Proton transfer from -OH to quinoline N in the excited state. nih.gov | Generally leads to weak fluorescence or quenching. ou.ac.lk | Intrinsic property of the fluorophore. |

| CHEF | Metal ion chelation blocks ESIPT and increases molecular rigidity. nih.govacs.org | Significant fluorescence enhancement ("turn-on"). nih.gov | Sensing of metal ions like Zn(II). nih.gov |

| Quenching | Deactivation of the excited state by an external agent (quencher). fiveable.me | Decrease in fluorescence intensity ("turn-off"). | Sensing of quenching species (e.g., certain metal ions, anions). |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (C₁₀H₁₀N₂O), the calculated molecular weight is approximately 174.19 g/mol . In mass spectrometry, this would be observed as a molecular ion peak ([M]⁺•) at a mass-to-charge ratio (m/z) of 174.

Upon ionization, the molecular ion can undergo fragmentation through various pathways, providing valuable structural information. The fragmentation of quinoline derivatives is well-documented, often involving characteristic losses of small neutral molecules. cdnsciencepub.com For oxygenated quinolines, a common fragmentation pathway is the loss of carbon monoxide (CO, 28 Da). cdnsciencepub.com For amines, a characteristic fragmentation is α-cleavage, where the bond adjacent to the nitrogen atom is broken. libretexts.org

Based on the structure of this compound and established fragmentation patterns for related compounds, a plausible fragmentation pathway can be proposed. nih.gov The initial molecular ion at m/z 174 could undergo α-cleavage with the loss of a methyl radical (•CH₃, 15 Da) from the amino group, resulting in a stable fragment ion at m/z 159. Another potential pathway could involve the loss of a hydrogen cyanide (HCN, 27 Da) molecule from the quinoline ring system, a common fragmentation for nitrogen-containing heterocyclic compounds. cdnsciencepub.com

The table below outlines the proposed key fragments for this compound.

Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 174 | [C₁₀H₁₀N₂O]⁺• (Molecular Ion) | - |

| 159 | [C₉H₇N₂O]⁺ | •CH₃ |

| 146 | [C₉H₁₀N₂]⁺• | CO |

Single-Crystal X-ray Diffraction for Solid-State Structural Determination of 8-Hydroxyquinoline Derivatives

Single-crystal X-ray diffraction (SCXRD) is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. mdpi.com

While a specific crystal structure for this compound is not detailed in publicly available literature, extensive research on parent 8-hydroxyquinoline and its derivatives offers significant insight into the expected solid-state characteristics. nih.govresearchgate.net Studies on various 8-hydroxyquinoline derivatives reveal that they frequently crystallize in common crystal systems, with the monoclinic system being particularly prevalent. scirp.orgchemmethod.com

For example, a new polymorph of 8-hydroxyquinoline itself was found to crystallize in the monoclinic P2₁/n space group. nih.gov In its crystal structure, molecules form centrosymmetric dimers through intermolecular O—H···N hydrogen bonds. nih.gov Similarly, the derivative 8-hydroxy quinoline nitro benzoate (B1203000) crystallizes in the monoclinic P2₁/n space group. scirp.org The analysis of these related structures allows for predictions about the likely crystal packing and hydrogen bonding motifs that this compound might adopt. The presence of the hydroxyl group and the methylamino group provides sites for both hydrogen bond donors and acceptors, suggesting that hydrogen bonding will play a crucial role in its solid-state structure.

The table below presents crystallographic data for related 8-hydroxyquinoline derivatives, illustrating the type of detailed structural information obtained from SCXRD analysis.

Table 2: Representative Crystallographic Data for 8-Hydroxyquinoline Derivatives

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| 8-Hydroxyquinoline (new polymorph) | C₉H₇NO | Monoclinic | P2₁/n | nih.gov |

| 8-Hydroxy quinoline nitro benzoate | C₁₆H₁₄N₂O₆ | Monoclinic | P2₁/n | scirp.org |

Computational Chemistry and Theoretical Investigations of 2 Methylamino Quinolin 8 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like quinoline (B57606) derivatives to understand their stability, reactivity, and spectroscopic properties. nih.govnih.gov DFT calculations for 2-(Methylamino)quinolin-8-ol would involve optimizing its molecular geometry to find the most stable conformation. From this optimized structure, a wealth of information can be derived.

Electronic Structure and Reactivity: Key parameters obtained from DFT calculations are the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). uobaghdad.edu.iq EHOMO is related to the molecule's ability to donate electrons, while ELUMO indicates its ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical reactivity and stability. asianpubs.orgresearchgate.net A smaller energy gap suggests higher reactivity.

Other global reactivity descriptors can be calculated from these frontier orbital energies, including:

Chemical Hardness (η): Resistance to change in electron distribution.

Electronegativity (χ): The power to attract electrons.

Electrophilicity (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attacks. nih.gov For this compound, the nitrogen and oxygen atoms are expected to be regions of negative potential (nucleophilic sites), while the hydrogen atoms of the amino and hydroxyl groups would be regions of positive potential (electrophilic sites).

| Parameter | Symbol | Typical Calculated Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.85 | Electron donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.20 | Electron accepting ability |

| Energy Gap | ΔE | 4.65 | Chemical reactivity and stability |

| Chemical Hardness | η | 2.33 | Resistance to deformation of electron cloud |

| Electronegativity | χ | 3.53 | Electron attracting capability |

| Electrophilicity Index | ω | 2.68 | Propensity to accept electrons |

Spectroscopic Predictions: DFT is also a reliable tool for predicting vibrational spectra (Infrared and Raman). researchgate.netasianpubs.org By calculating the vibrational frequencies of the optimized molecule, a theoretical spectrum can be generated. This calculated spectrum can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. asianpubs.org For this compound, characteristic frequencies for O-H, N-H, C=N, and C=C stretching and bending modes would be of particular interest.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Compound Performance

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. arabjchem.org These models are extensively used in drug discovery and materials science to predict the performance of new compounds before they are synthesized. nih.govnih.gov For a series of aminoquinoline derivatives, a QSAR model could be developed to predict activities such as antimalarial, antibacterial, or anticancer efficacy. asianpubs.orgnih.govrdd.edu.iq

The process involves several steps:

Data Set Collection: A set of structurally similar compounds with known biological activities is compiled.

Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include physicochemical properties (e.g., logP), electronic descriptors (e.g., dipole moment), and topological indices. asianpubs.org

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that correlates the descriptors with the observed activity. arabjchem.org

Model Validation: The model's statistical significance and predictive power are rigorously tested using internal (cross-validation) and external validation sets. arabjchem.org Key statistical parameters include the correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive r² (pred_r²). arabjchem.org

A hypothetical QSAR model for the antimicrobial activity of quinoline derivatives might look like the equation below, indicating that activity increases with higher molar refractivity and the presence of a hydrogen bond donor, but decreases with increasing steric hindrance.

| Model Component | Description | Example |

|---|---|---|

| QSAR Equation | Mathematical relationship between activity and descriptors. | pIC50 = 0.85(Descriptor 1) - 0.42(Descriptor 2) + 1.57 |

| Correlation Coefficient (r²) | Measures the goodness of fit of the model. | 0.9024 |

| Cross-validated R² (q²) | Measures the internal predictive ability of the model. | 0.8089 |

| Predictive R² (pred_r²) | Measures the predictive ability on an external test set. | 0.7463 |

| F-test Value | Indicates the statistical significance of the model. | 190.39 |

Molecular Docking Studies for Elucidating Ligand-Target Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is crucial in drug design for understanding how a potential drug molecule interacts with its biological target at the atomic level. nih.govacs.org

For this compound, docking studies could be performed against various enzymes or receptors to explore its potential as an inhibitor. For instance, a structurally related compound, 8-(methylamino)-quinolin-2(1H)-one, has been investigated as a DNA gyrase inhibitor. acs.org Similarly, 8-hydroxyquinoline (B1678124) derivatives have been docked against targets like fungal lanosterol (B1674476) 14-α-demethylase and EGFR kinase. nih.govacs.org

The docking process involves:

Preparation: Obtaining the 3D structures of the ligand (this compound) and the target protein (e.g., from the Protein Data Bank).

Simulation: Using a docking algorithm to sample a large number of possible binding poses of the ligand in the active site of the protein.

Scoring and Analysis: Each pose is assigned a score representing the binding affinity (e.g., in kcal/mol). The best-scoring poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the complex. nih.govtandfonline.com

| Parameter | Description | Example Finding |

|---|---|---|

| Binding Affinity (kcal/mol) | The predicted strength of the ligand-receptor interaction. | -8.7 |

| Hydrogen Bonds | Key directional interactions stabilizing the complex. | The 8-hydroxyl group forms a hydrogen bond with the backbone of residue ASP-152. |

| Hydrophobic Interactions | Interactions with non-polar residues in the active site. | The quinoline ring interacts with LEU-88 and VAL-120. |

| π-π Stacking | Interaction between aromatic rings. | The quinoline ring stacks with the aromatic ring of PHE-210. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. mdpi.com MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing insights into the stability of the ligand-protein complex, conformational changes, and the role of solvent molecules. researchgate.netacs.org

An MD simulation starting from the best-docked pose of this compound in its target protein would allow for the analysis of:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand over the simulation time. A stable RMSD indicates that the system has reached equilibrium. nih.gov

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein, highlighting which residues are most affected by ligand binding. nih.gov

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds identified in the docking study and the formation of new ones.

Binding Free Energy Calculation: Methods like MM-PBSA or MM-GBSA can be used to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. nih.gov

These simulations can confirm whether the initial docked pose is stable or if the ligand undergoes significant conformational changes to find a more favorable binding mode. nih.gov

| Analysis | Metric | Purpose |

|---|---|---|

| System Stability | RMSD (Å) | To confirm the docked complex reaches a stable equilibrium. |

| Residue Flexibility | RMSF (Å) | To identify flexible regions of the protein upon ligand binding. |

| Interaction Stability | Hydrogen Bond Occupancy (%) | To determine the stability of key interactions over time. |

| Binding Affinity | Binding Free Energy (kcal/mol) | To provide a more accurate estimate of the binding strength. |

Theoretical Insights into Corrosion Inhibition Mechanisms and Adsorption Behavior

Quinoline and its derivatives, particularly 8-hydroxyquinoline, are known to be effective corrosion inhibitors for various metals in acidic media. bohrium.comsemanticscholar.org Computational studies are instrumental in understanding the mechanism of inhibition at the molecular level.

DFT for Inhibition Mechanism: DFT calculations are used to correlate the electronic properties of the inhibitor molecule with its inhibition efficiency. scispace.comresearchgate.net High EHOMO values suggest a greater tendency to donate electrons to the vacant d-orbitals of the metal, while low ELUMO values indicate the ability to accept electrons from the metal, facilitating back-donation. asianpubs.org The fraction of electrons transferred (ΔN) between the inhibitor and the metal surface can also be calculated to quantify the interaction. scispace.com Local reactivity descriptors, such as Fukui functions, can pinpoint the specific atoms in the molecule responsible for these donor-acceptor interactions. asianpubs.org DFT studies on 8-hydroxyquinoline derivatives show that they adsorb on metal surfaces through both physical (electrostatic) and chemical (covalent bond formation) interactions. rsc.org

Molecular Dynamics for Adsorption Behavior: MD simulations can model the adsorption process of inhibitor molecules on a metal surface (e.g., Fe(110) or Al(111)) in a simulated corrosive environment. bohrium.comscispace.com These simulations provide a visual representation of how the inhibitor molecules arrange themselves on the surface to form a protective film. The primary output is the interaction energy or adsorption energy, which quantifies the strength of the bond between the inhibitor and the surface. researchgate.net A higher (more negative) adsorption energy indicates stronger adsorption and typically better inhibition performance. bohrium.com For this compound, simulations would likely show a near-parallel orientation to the surface, maximizing contact through the quinoline ring and the heteroatoms.

| Method | Parameter | Significance in Corrosion Inhibition |

|---|---|---|

| DFT | High EHOMO | Indicates strong electron-donating ability to the metal surface. |

| Low ΔE | Suggests higher reactivity and stronger interaction with the metal. | |

| Fukui Functions (f-, f+) | Identifies nucleophilic and electrophilic sites for adsorption. | |

| MD Simulation | Adsorption Energy (Eads) | Quantifies the strength of the inhibitor's adsorption on the metal surface. |

Biological and Medicinal Research Applications of 2 Methylamino Quinolin 8 Ol and Its Derivatives

Antimicrobial Efficacy and Mechanisms of Action

Quinoline (B57606) derivatives have long been investigated for their antimicrobial properties. The unique chemical structure of these compounds allows for various modes of action against a broad spectrum of pathogens.

Antibacterial Activity Against Specific Pathogens (e.g., E. coli, Clostridium difficile, Clostridium perfringens)

Research has demonstrated the antibacterial potential of quinolin-8-ol derivatives against clinically relevant pathogens. While specific data for 2-(Methylamino)quinolin-8-ol is limited, studies on the closely related compound 8-quinolinol provide significant insights. 8-Quinolinol has shown considerable inhibitory effects against Clostridium difficile, Clostridium perfringens, and Escherichia coli. nih.gov The growth of these bacteria was significantly inhibited by 8-quinolinol in a dose-dependent manner, as determined by the paper disk-agar diffusion method. nih.gov

For instance, 8-quinolinol exhibited strong growth inhibition against C. difficile at concentrations of 0.25 mg/disk and higher, with moderate and weak inhibition observed at 0.1 and 0.05 mg/disk, respectively. nih.gov Against C. perfringens, a significant inhibitory effect was noted at concentrations as low as 0.05 mg/disk. nih.gov Similarly, strong activity against E. coli was observed at 0.25 mg/disk and above. nih.gov

| Pathogen | Concentration per Disk | Inhibition Level | Reference |

|---|---|---|---|

| Clostridium difficile | ≥ 0.25 mg | Strong | nih.gov |

| 0.1 mg | Moderate | nih.gov | |

| 0.05 mg | Weak | nih.gov | |

| Clostridium perfringens | ≥ 0.05 mg | Significant | nih.gov |

| 0.025 mg | Moderate | nih.gov | |

| Escherichia coli | ≥ 0.25 mg | Strong | nih.gov |

| 0.1 mg | Moderate | nih.gov | |

| 0.05 mg | Weak | nih.gov |

Antifungal and Antimalarial Properties

The therapeutic potential of quinoline derivatives extends to fungal and parasitic infections. Various substituted 2-methyl-8-quinolinols have been tested for their in vitro antifungal activity against a range of fungi, including Aspergillus niger, A. oryzae, Trichoderma viride, Myrothecium verrucaria, and Trichophyton mentagrophytes. rsc.org Generally, these 2-methyl analogues were found to be less active than the corresponding 8-quinolinols, with the exception of the 5,7-dichloro and 5,7-dibromo derivatives, which were the most fungitoxic compounds tested. rsc.org

In the context of malaria, a parasitic disease caused by Plasmodium species, 8-aminoquinoline (B160924) derivatives have been a cornerstone of treatment. nih.gov The parent compound, 8-aminoquinoline, and its analogues exhibit activity against various stages of the malaria parasite's life cycle. nih.gov Research into 2,3,8-trisubstituted quinolines has identified compounds with excellent inhibitory activity against P. falciparum with low cytotoxicity. researchgate.net For example, a high-throughput screen identified a 2,3,8-trisubstituted quinoline with an IC50 of 22 nM against the NF54 strain of P. falciparum. researchgate.net While specific antimalarial data for this compound is not extensively documented, the established activity of the broader 8-aminoquinoline class suggests its potential in this area. nih.govnih.gov

Investigation of Antipathogenic Mechanisms (e.g., Inhibition of MetAP1, Ubiquinone Synthesis, Type III Secretion)

The antimicrobial effects of quinoline derivatives are often rooted in their ability to inhibit essential microbial enzymes. One such target is Methionine aminopeptidase (B13392206) (MetAP), a metalloenzyme crucial for bacterial survival. Compounds bearing 8-hydroxy or 8-amino quinoline motifs have been shown to inhibit bacterial MetAPs in vitro. Their mechanism of action often involves chelation of the metal ions within the enzyme's active site, thereby inactivating the enzyme.

While direct inhibition of ubiquinone synthesis by this compound is not well-documented, this pathway is a known target for other antimicrobial agents. The type III secretion system (T3SS), a virulence factor in many Gram-negative bacteria, has also been identified as a target for quinoline-based inhibitors. mdpi.com These inhibitors can disrupt the function of the T3SS, rendering the bacteria less virulent. mdpi.com

Role in Modulating Cell Membrane Permeability

Some quinoline-based antimicrobials exert their effects by disrupting the integrity of the bacterial cell membrane. nih.gov This disruption can lead to the depolarization of the membrane and the leakage of essential intracellular components, ultimately causing bacterial cell death. nih.gov For example, the quinoline-derived antimicrobial HT61 has been shown to increase the permeability of S. aureus membranes. nih.gov This effect is more pronounced in membranes with a higher content of anionic lipids, suggesting that the primary action of such compounds is directed towards the cytoplasmic membrane of Gram-positive bacteria. nih.gov

Anticancer and Antiproliferative Potentials

In addition to their antimicrobial properties, quinoline derivatives have emerged as a significant class of compounds in anticancer research. nih.govarabjchem.org Their mechanisms of action are diverse and target various aspects of cancer cell biology.

Inhibition of DNA Biosynthesis and Specific Enzymes (e.g., MetAP2, JMJD2C, Rce1)

A key mechanism through which quinoline derivatives exert their anticancer effects is the inhibition of DNA biosynthesis. This can be achieved through various means, including the inhibition of enzymes essential for DNA replication and repair, such as DNA gyrase. mdpi.com For instance, 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives have been identified as potent inhibitors of E. coli DNA gyrase. mdpi.com One such derivative, 13e, exhibited an IC50 value of 0.0017 μM against this enzyme. mdpi.com

| Compound | Target Enzyme | IC50 (μM) | Reference |

|---|---|---|---|

| 13e | E. coli DNA Gyrase | 0.0017 | mdpi.com |

Furthermore, quinoline derivatives have been shown to inhibit other enzymes critical for cancer cell proliferation and survival. Methionine aminopeptidase-2 (MetAP-2) is an enzyme involved in angiogenesis, and its inhibition can suppress tumor growth. nih.gov While specific inhibitors for MetAP-2 have been developed, the potential of this compound in this context warrants further investigation.

The Jumonji C (JmjC) domain-containing histone demethylases, such as JMJD2C, are another class of enzymes implicated in cancer. nih.gov These enzymes play a role in epigenetic regulation, and their inhibition can alter gene expression in cancer cells. 8-Hydroxyquinolines have been identified as cell-active histone demethylase inhibitors, suggesting a potential mechanism for the anticancer activity of related compounds. nih.gov

Ras converting enzyme 1 (Rce1) is a protease involved in the maturation of Ras proteins, which are key signaling molecules frequently mutated in cancer. nih.gov Inhibition of Rce1 can disrupt Ras localization to the cell membrane, thereby interfering with its function. nih.gov A library of 8-hydroxyquinoline-based inhibitors of Rce1 has been developed, and these compounds have been shown to reduce Rce1 activity in vitro and induce the mislocalization of Ras in human colon carcinoma cells. nih.govbrieflands.com This highlights a promising avenue for the development of anticancer therapeutics based on the this compound scaffold.

Strategies for Targeting Multidrug Resistance (MDR) Pathways

Multidrug resistance (MDR) remains a formidable obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). While direct studies on this compound are limited, research into the broader family of 8-hydroxyquinoline (B1678124) (8-HQ) derivatives suggests potential strategies for overcoming MDR. Some 8-hydroxyquinoline derivatives have been shown to exhibit potent activity against multidrug-resistant cancer cells. In fact, certain 5-chloro substituted amino acid conjugates of 8-hydroxyquinoline Mannich bases have demonstrated increased anticancer activity in MDR cell lines compared to their parental, non-resistant counterparts. nih.gov This suggests that the 8-hydroxyquinoline scaffold could be a valuable starting point for developing agents that can circumvent or even selectively target MDR cancer cells.

Induction of Apoptotic Pathways (e.g., Caspase-Dependent Pathway, Survivin Modulation)

The induction of apoptosis, or programmed cell death, is a cornerstone of many anticancer therapies. Quinoline derivatives have been shown to trigger this process through various mechanisms. For instance, some quinoline derivatives induce apoptosis via the activation of caspase-3 and the cleavage of PARP in pancreatic cancer cells. researchgate.net The caspase cascade, particularly the activation of initiator caspases like caspase-8, is a critical component of the extrinsic apoptotic pathway. evitachem.comgoogle.com.na

Furthermore, the inhibitor of apoptosis protein (IAP) survivin is a key target in cancer therapy due to its role in promoting cell survival and mitosis. nih.gov Novel survivin inhibitors based on a hydroxyquinoline scaffold have been developed. These compounds, such as UC-112 and its derivatives, have been shown to selectively suppress the expression of survivin and induce apoptosis in cancer cells. tandfonline.comnih.gov Mechanistic studies indicate that these inhibitors can lead to mitotic catastrophe, which may ultimately result in both necrotic and apoptotic cell death. nih.gov While these specific compounds are more complex than this compound, they highlight the potential of the hydroxyquinoline core in targeting the survivin pathway.

Modulation of Cell Signaling Pathways (e.g., MAPK Pathway)

Enhancement of Antiproliferative Activity Through Metal-Binding Properties

The ability of 8-hydroxyquinoline and its derivatives to chelate metal ions is a well-established property that significantly contributes to their biological activity, including their antiproliferative effects. The anticancer activity of these compounds is often enhanced upon the formation of metal complexes, particularly with copper(II) and iron(III). This enhancement is thought to be due to the increased lipophilicity of the metal complexes, which facilitates their transport across cell membranes, and their ability to generate reactive oxygen species (ROS) that can induce cellular damage and apoptosis.

The antiproliferative activity of various 8-hydroxyquinoline derivatives and their metal complexes has been evaluated against a range of cancer cell lines. The following table presents a selection of these findings, demonstrating the potent cytotoxicity of this class of compounds.

| Compound | Cell Line | Antiproliferative Activity (IC50 in µM) | Reference |

|---|---|---|---|

| 5,7-diCl-8HQ | Neisseria gonorrhoeae | 0.28-0.56 | nih.gov |

| Iodoquinol | Neisseria gonorrhoeae | 0.08-0.15 | nih.gov |

| Clioquinol (B1669181) | Neisseria gonorrhoeae | 0.10-0.20 | nih.gov |

Antineurodegenerative Research and Metal Homeostasis Modulation

The dysregulation of metal ion homeostasis is a key pathological feature of several neurodegenerative diseases, including Alzheimer's disease. The ability of 8-hydroxyquinoline derivatives to chelate metal ions has made them attractive candidates for therapeutic intervention in this area.

Chelation of Pathological Metal Ions (e.g., Copper, Zinc, Iron) in Neurodegeneration

In neurodegenerative disorders like Alzheimer's disease, elevated concentrations of metal ions such as copper, zinc, and iron have been found in the brain, where they can contribute to oxidative stress and the aggregation of proteins like amyloid-beta (Aβ). nih.gov Metal chelation therapy aims to restore the balance of these metal ions. tandfonline.com Derivatives of 8-hydroxyquinoline, such as PBT2 (5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol), have been investigated for their ability to chelate these pathological metal ions. nih.govnih.gov These compounds are designed to be lipophilic, allowing them to cross the blood-brain barrier and access the target sites in the brain. tandfonline.com The chelation of excess metal ions can prevent them from participating in redox reactions that generate harmful reactive oxygen species and can also interfere with their interaction with Aβ, thereby reducing neurotoxicity. tandfonline.com

Inhibition of β-Amyloid Aggregation and Related Pathologies

The aggregation of the Aβ peptide into oligomers and fibrils is a central event in the pathogenesis of Alzheimer's disease. rsc.org Research has shown that 8-hydroxyquinoline derivatives can inhibit the aggregation of Aβ. nih.gov This inhibitory effect can occur through both metal-dependent and metal-independent mechanisms.

By chelating metal ions like copper and zinc, these compounds can prevent the metal-induced aggregation of Aβ. nih.gov Furthermore, some 8-hydroxyquinoline derivatives have been found to interact directly with the Aβ peptide, even in the absence of metal ions, thereby preventing its aggregation. nih.gov For example, studies have shown that these compounds can suppress the formation of Aβ oligomers in vitro. This suggests that the therapeutic potential of 8-hydroxyquinoline derivatives in Alzheimer's disease may be multifaceted, involving both the modulation of metal homeostasis and the direct inhibition of Aβ aggregation.

Prevention of Metal-Driven Oxidative Stress and Associated Neurotoxicity

The neuroprotective effects of 8-hydroxyquinoline (8HQ) derivatives, including those structurally related to this compound, are significantly attributed to their metal-chelating properties. tandfonline.comnih.gov An imbalance in metal ions is a key factor in the progression of several neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. tandfonline.com The ability of 8HQ derivatives to chelate redox-active metal ions like iron and copper can prevent the generation of reactive oxygen species (ROS) through Fenton-like reactions, thereby mitigating oxidative stress and subsequent neuronal damage. tandfonline.comnih.gov

A study on a closely related derivative, 5-((methylamino)methyl)-8-hydroxyquinoline, referred to as Q1, demonstrated its efficacy in selectively chelating mitochondrial iron. uchile.cl This targeted chelation was shown to be highly effective in protecting against oxidative damage and cell death induced by rotenone, a mitochondrial complex I inhibitor used to model Parkinson's disease. uchile.cl Oral administration of Q1 to mice provided protection to neurons in the substantia nigra pars compacta against oxidative damage and death induced by the neurotoxin MPTP. uchile.cl These findings underscore the therapeutic potential of 8-hydroxyquinoline derivatives with a methylamino group in combating neurodegenerative conditions characterized by mitochondrial iron accumulation and oxidative stress. uchile.cl

The core 8-hydroxyquinoline scaffold is a potent chelator, and modifications to this structure, such as the inclusion of a methylamino group, can influence the compound's ability to target specific cellular compartments, like the mitochondria. tandfonline.comuchile.cl This targeted approach is crucial for addressing the localized nature of metal-driven oxidative stress in neurodegenerative pathologies. uchile.cl

Botulinum Neurotoxin Inhibitory Studies

Derivatives of this compound have been investigated as potential inhibitors of botulinum neurotoxin (BoNT), the most potent biological toxin known. nih.govnih.gov The light chain of BoNT serotype A (BoNT/A LC) is a zinc-dependent metalloprotease that cleaves SNARE proteins, thereby blocking acetylcholine (B1216132) release and causing flaccid paralysis. nih.govumassd.edu

The inhibitory action of this compound derivatives against the BoNT/A light chain is primarily attributed to the metal-chelating properties of the 8-hydroxyquinoline scaffold. nih.govresearchgate.net These compounds act as competitive inhibitors by binding to the active site of the metalloprotease. umassd.edu The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group chelate the catalytic zinc ion (Zn²⁺) essential for the enzyme's activity. nih.gov This chelation disrupts the active site, preventing the enzyme from binding to and cleaving its substrate, SNAP-25. nih.gov Kinetic studies have confirmed that quinolinol compounds are competitive inhibitors of BoNT/A LC, indicating that they bind directly to the active site in a manner that is mutually exclusive with substrate binding. umassd.edu

Structure-activity relationship (SAR) studies on quinolinol-based inhibitors of BoNT/A LC have revealed several key features for potent activity. nih.gov The 8-hydroxyquinoline core is essential for the chelating mechanism. nih.govnih.gov Research has shown that while the presence of the quinolin-8-ol moiety is necessary, it is not sufficient on its own for significant inhibition. nih.gov The nature and position of substituents on the quinoline ring play a crucial role in the inhibitory potency. nih.govnih.gov

For instance, a study that synthesized and tested a series of quinolinol derivatives, including 5-((4-chloroindolin-1-yl)sulfonyl)-2-(methylamino)quinolin-8-ol, highlighted the importance of aryl ring substituents in achieving potent inhibition. nih.gov SAR trends indicate that the enzyme can accommodate various substitutions at certain positions, while showing a preference for bulky aryl amide groups at others. nih.gov Furthermore, methylation at specific positions, such as the 2-position of the quinoline ring, has been shown to improve the inhibitory activity of related compounds like clioquinol and chloroxine. nih.gov

The inhibitory effects of this compound derivatives on BoNT/A have been validated through various in vitro and ex vivo assays. nih.govresearchgate.net A common in vitro method is the SNAPtide assay, which uses a fluorogenic peptide substrate mimicking the SNAP-25 cleavage site to measure the enzymatic activity of the BoNT/A light chain. nih.gov This high-throughput assay allows for the screening of numerous compounds to determine their IC₅₀ values. nih.gov

In addition to enzymatic assays, the efficacy of these inhibitors has been demonstrated in cell-based assays. nih.gov These assays assess the ability of the compounds to protect cultured neurons from SNAP-25 cleavage induced by the BoNT/A holotoxin. nih.gov Furthermore, ex vivo studies using the mouse phrenic nerve-hemidiaphragm assay have been employed to evaluate the potential of these compounds to mitigate the paralytic effects of BoNT/A on neuromuscular junctions. nih.gov For example, a derivative of this compound was shown to mitigate BoNT/A-induced paralysis in this ex vivo model. nih.gov In vivo studies in mice have also been conducted for some 8-hydroxyquinoline derivatives, demonstrating their potential to protect against the lethal effects of botulinum neurotoxin. researchgate.netnih.gov

| Derivative | Assay Type | Key Finding |

| 5-((4-chloroindolin-1-yl)sulfonyl)-2-(methylamino)quinolin-8-ol | Enzymatic, Cell-based, Ex vivo | Identified as a potent inhibitor of BoNT/A LC. nih.gov |

| General Quinolinol Derivatives | In vitro (SNAPtide assay) | Seventy-two compounds identified with IC₅₀ values below 10 μM. nih.gov |

| NSC1011 and NSC1012 (8-HQ derivatives) | In vitro and In vivo | Showed inhibition of BoNT/E and provided protection in mice. nih.gov |

Other Pharmacological Activities (e.g., Anti-inflammatory, Antidiabetic, Antiprion)

The quinoline scaffold is recognized for its broad range of pharmacological activities, and derivatives of this compound are expected to share some of these properties.

Anti-inflammatory Activity: While direct studies on this compound are limited, related quinoline derivatives have demonstrated significant anti-inflammatory effects. For example, 8-(tosylamino)quinoline (B84751) (8-TQ) was found to strongly suppress the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E₂ (PGE₂) in activated macrophages. nih.gov The anti-inflammatory action of 8-TQ was attributed to the inhibition of the Akt/NF-κB signaling pathway. nih.gov Given the structural similarities, it is plausible that this compound could exhibit similar anti-inflammatory properties.

Antidiabetic Activity: The potential for quinoline derivatives in the management of diabetes has also been explored. Studies on 2-hydroxyquinoline (B72897) and its analogs have shown inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. researchgate.net For instance, 2-methyl-8-hydroxyquinoline displayed weak inhibitory activity against these enzymes. researchgate.net Other research has identified various quinoline-based hybrids as potent α-glucosidase inhibitors. nih.govmdpi.commdpi.comnih.gov These findings suggest that the quinoline scaffold, including derivatives like this compound, could serve as a basis for the development of new antidiabetic agents.

Antiprion Activity: Prion diseases are fatal neurodegenerative disorders for which there is currently no effective therapy. nih.gov Research has shown that certain quinoline derivatives possess anti-prion activity. nih.govnih.gov Studies have demonstrated that compounds such as 4-amino-7-chloroquinoline can significantly inhibit the aggregation of prion peptides. nih.gov The anti-prion activity of quinoline derivatives is an active area of research, with various analogs being synthesized and evaluated for their ability to prevent the conversion of the native prion protein to its infectious isoform. nih.gov This suggests that the 2-aminoquinoline (B145021) scaffold present in this compound could be a promising starting point for the development of therapeutics for prion diseases.

| Compound Class | Pharmacological Activity | Key Research Finding |

| 8-(Tosylamino)quinoline | Anti-inflammatory | Suppressed production of NO, TNF-α, and PGE₂ via inhibition of the Akt/NF-κB pathway. nih.gov |

| 2-Methyl-8-hydroxyquinoline | Antidiabetic | Showed weak inhibitory activity against α-amylase and α-glucosidase. researchgate.net |

| 4-Amino-7-chloroquinoline | Antiprion | Significantly inhibited the aggregation of prion peptides. nih.gov |

Advanced Applications in Chemical Sensing and Industrial Processes

Development of Fluorescent Chemosensors for Metal Ions

Quinoline (B57606) derivatives are extensively studied as fluorophores for the development of fluorescent chemosensors. nih.gov These sensors are designed to detect specific analytes, such as metal ions, with high sensitivity and selectivity. The fluorescence properties of these molecules can change significantly upon binding with a target ion, providing a detectable signal.

The design of fluorescent chemosensors for the selective detection of Zinc(II) (Zn²⁺) ions often incorporates a fluorophore, which is a part of the molecule that emits light, and a receptor that selectively binds to the target ion. In the case of sensors for Zn²⁺, quinoline-based structures are frequently used as the fluorophore. nih.govmdpi.com A common strategy in the design of these sensors is the principle of chelation-enhanced fluorescence (CHEF). nih.govnih.gov In the absence of the target metal ion, the fluorescence of the sensor molecule is often quenched or weakened. Upon binding with the Zn²⁺ ion, a stable complex is formed, which can lead to a significant increase in fluorescence intensity. nih.gov

Derivatives of 8-hydroxyquinoline (B1678124) are common fluorogenic chelators for Zn²⁺ ions. researchgate.net The design of these sensors can be finely tuned by modifying the chemical structure to enhance selectivity and sensitivity. For instance, the introduction of specific functional groups can influence the binding affinity and the photophysical properties of the sensor. The goal is to create a sensor that exhibits a strong and specific response to Zn²⁺, even in the presence of other competing metal ions.

| Sensor Design Principle | Key Feature | Outcome |

| Chelation-Enhanced Fluorescence (CHEF) | Formation of a rigid complex with the metal ion. | Increased fluorescence intensity upon ion binding. nih.gov |

| Fluorophore-Receptor Combination | Integration of a light-emitting unit (fluorophore) and a selective binding site (receptor). | Specific detection of the target metal ion. |

| Structural Modification | Introduction of specific functional groups to the quinoline core. | Enhanced selectivity, sensitivity, and solubility. nih.gov |

The fluorescence of quinoline derivatives can be highly sensitive to changes in pH. researchgate.netmdpi.com This pH dependency can be utilized in the design of fluorescent sensors and can also be a critical factor to consider in their application. The protonation and deprotonation of nitrogen atoms within the quinoline structure can alter the electronic properties of the molecule, thereby affecting its fluorescence emission. nih.gov

For example, a fluorescent probe based on a dansyl-8-aminoquinoline has been shown to exhibit dual-responsive ranges to pH changes in aqueous solutions. nih.gov The protonation of a nitrogen atom in the dimethylamino group and the deprotonation of a sulfonamide group were identified as the mechanisms responsible for the observed changes in fluorescence. nih.gov This demonstrates that the fluorescence response of these compounds can be intricately linked to the pH of the surrounding environment, a principle that can be harnessed for developing pH sensors or must be controlled for accurate metal ion detection.

Corrosion Inhibition in Material Science and Engineering

Quinolin-8-ol derivatives have been investigated as effective corrosion inhibitors for various metals and alloys, particularly for carbon steel in acidic environments. consensus.appfigshare.com Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. researchgate.net

Electrochemical techniques are widely used to evaluate the performance of corrosion inhibitors. Methods such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) provide valuable insights into the inhibition mechanism and efficiency. mdpi.com Studies on quinolin-8-ol derivatives have shown that they can significantly reduce the corrosion rate of carbon steel in acidic solutions. researchgate.netresearchgate.net

The inhibition efficiency of these compounds is dependent on their concentration, with higher concentrations generally leading to better protection. najah.edu For instance, certain 8-quinolinol derivatives have demonstrated inhibition efficiencies exceeding 90% at optimal concentrations. researchgate.netnajah.edu

| Electrochemical Technique | Parameter Measured | Information Obtained |

| Potentiodynamic Polarization (PDP) | Corrosion potential (Ecorr) and corrosion current density (Icorr) | Inhibition type (anodic, cathodic, or mixed) and inhibition efficiency. mdpi.com |

| Electrochemical Impedance Spectroscopy (EIS) | Charge transfer resistance (Rct) and double-layer capacitance (Cdl) | Formation of a protective film and mechanism of inhibition. najah.edu |

The protective action of quinolin-8-ol derivatives as corrosion inhibitors is primarily due to their adsorption on the metal surface. researchgate.net This adsorption can occur through physical interactions (physisorption), chemical bonding (chemisorption), or a combination of both. researchgate.net The nature of the adsorption can be elucidated by fitting experimental data to various adsorption isotherm models.